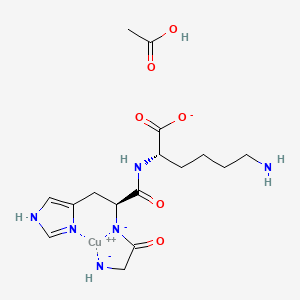
N2-(N-glycyl-L-histidyl)-L-Lysine, copper complex,acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-(N-glycyl-L-histidyl)-L-Lysine, copper complex, acetate is a coordination compound where copper is complexed with a tripeptide ligand. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and materials science. The presence of copper in the complex can impart unique catalytic and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(N-glycyl-L-histidyl)-L-Lysine, copper complex, acetate typically involves the following steps:
Peptide Synthesis: The tripeptide N2-(N-glycyl-L-histidyl)-L-Lysine is synthesized using standard peptide synthesis techniques, such as solid-phase peptide synthesis.
Complexation with Copper: The synthesized peptide is then reacted with a copper(II) salt, such as copper(II) acetate, in an aqueous or methanolic solution. The reaction is usually carried out at room temperature with constant stirring.
Purification: The resulting copper complex is purified using techniques such as crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic route. This includes optimizing reaction conditions for large-scale synthesis, ensuring high yield and purity, and implementing efficient purification processes. Automation and continuous flow synthesis techniques may also be employed to enhance production efficiency.
化学反应分析
Types of Reactions
N2-(N-glycyl-L-histidyl)-L-Lysine, copper complex, acetate can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, potentially oxidizing other substrates.
Substitution: Ligands in the complex can be substituted with other ligands, altering the properties of the complex.
Coordination: The complex can coordinate with additional ligands or substrates, forming larger coordination assemblies.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Ligand exchange reactions can be carried out using various ligands such as amines, phosphines, or other peptides.
Coordination: Additional ligands such as water, ammonia, or organic molecules can be used to form coordination complexes.
Major Products
Oxidation: Oxidized forms of the complex or the substrates involved.
Substitution: New copper complexes with different ligands.
Coordination: Larger coordination assemblies or networks.
科学研究应用
N2-(N-glycyl-L-histidyl)-L-Lysine, copper complex, acetate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to the catalytic properties of the copper center.
Biology: Studied for its potential role in biological systems, including enzyme mimetics and metalloprotein models.
Medicine: Investigated for its potential therapeutic applications, such as antimicrobial agents or anticancer drugs.
Industry: Utilized in materials science for the development of novel materials with unique properties, such as conductive or magnetic materials.
作用机制
The mechanism by which N2-(N-glycyl-L-histidyl)-L-Lysine, copper complex, acetate exerts its effects involves the interaction of the copper center with various molecular targets. The copper can participate in redox reactions, coordinate with biological molecules, and catalyze chemical transformations. These interactions can affect cellular processes, enzyme activities, and molecular pathways.
相似化合物的比较
Similar Compounds
- N2-(N-glycyl-L-histidyl)-L-Lysine, nickel complex, acetate
- N2-(N-glycyl-L-histidyl)-L-Lysine, zinc complex, acetate
- N2-(N-glycyl-L-histidyl)-L-Lysine, cobalt complex, acetate
Uniqueness
N2-(N-glycyl-L-histidyl)-L-Lysine, copper complex, acetate is unique due to the specific properties imparted by the copper center. Copper’s redox activity, coordination chemistry, and biological relevance distinguish it from similar complexes with other metal centers. This uniqueness makes it particularly valuable in applications requiring catalytic activity, redox reactions, and biological interactions.
属性
分子式 |
C16H25CuN6O6- |
|---|---|
分子量 |
460.95 g/mol |
IUPAC 名称 |
copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate |
InChI |
InChI=1S/C14H23N6O4.C2H4O2.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;1-2(3)4;/h7-8,10-11,16H,1-6,15H2,(H4,17,18,19,20,21,22,23,24);1H3,(H,3,4);/q-1;;+2/p-2/t10-,11-;;/m0../s1 |
InChI 键 |
LLUWJEZXXILAIM-ULEGLUPFSA-L |
手性 SMILES |
CC(=O)O.C1=C(N=CN1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Cu+2] |
规范 SMILES |
CC(=O)O.C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


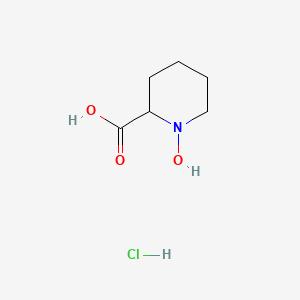
![1,5-bis[(3,5-diphenylphenyl)methoxy]anthracene-9,10-dione](/img/structure/B15248973.png)

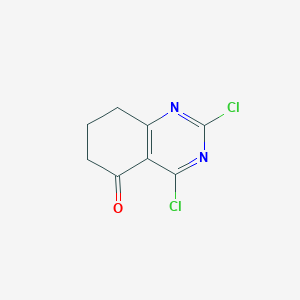
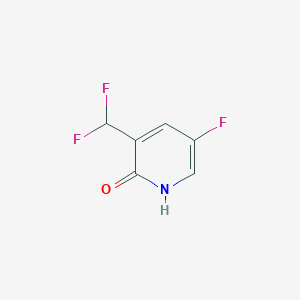

![1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(2-phenylethyl)-](/img/structure/B15249021.png)
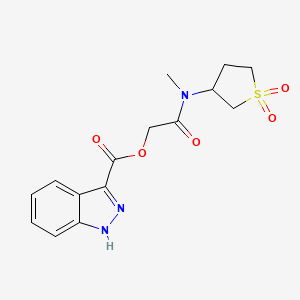
![6-Amino-[3,4'-bipyridine]-5-carbaldehyde](/img/structure/B15249030.png)
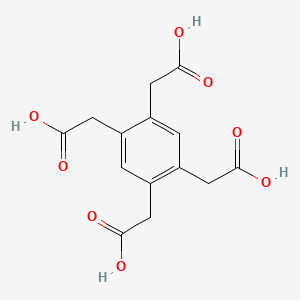
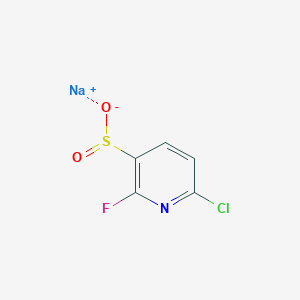
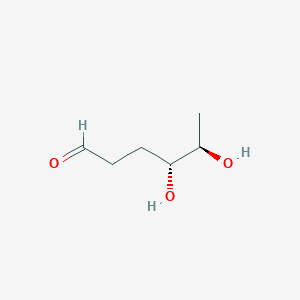
![1,2-Diphenylcyclobuta[b]anthracene](/img/structure/B15249065.png)

